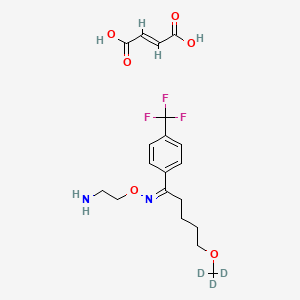

(E)-Fluvoxamine-d3 (maleate)

Description

BenchChem offers high-quality (E)-Fluvoxamine-d3 (maleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-Fluvoxamine-d3 (maleate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H25F3N2O6 |

|---|---|

Molecular Weight |

437.4 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |

InChI |

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14-;2-1+/i1D3; |

InChI Key |

LFMYNZPAVPMEGP-LFFUKKDWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational Principles of Isotopic Labeling in Pharmaceutical Research

Theoretical Underpinnings of Deuterium (B1214612) Substitution in Drug Molecules

Deuterium (²H or D), a stable isotope of hydrogen, is a cornerstone of isotopic labeling. wikipedia.org The key to its utility lies in the mass difference between hydrogen (protium, ¹H) and deuterium. The carbon-deuterium (C-D) bond is significantly stronger and more stable than the carbon-hydrogen (C-H) bond. bioscientia.de This difference in bond strength is the basis of the "kinetic isotope effect" (KIE), where the rate of a chemical reaction can be slowed if the breaking of a C-H bond is the rate-determining step. wikipedia.org

In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) enzyme system, involve the cleavage of C-H bonds. bioscientia.de By strategically replacing hydrogen with deuterium at a site of metabolic attack, the rate of metabolism at that position can be reduced. This principle is the theoretical foundation for using deuterium substitution to modify a drug's pharmacokinetic properties. medchemexpress.comnih.gov

Methodological Advantages of Stable Isotope-Labeled Compounds in Research

The use of stable isotope-labeled compounds like (E)-Fluvoxamine-d3 (maleate) offers several methodological advantages in a research setting. One of the most significant is their application as internal standards in quantitative analysis, particularly in mass spectrometry (MS). medchemexpress.com

When analyzing biological samples, which are inherently complex, the presence of a known concentration of a stable isotope-labeled analog of the analyte allows for more accurate and precise quantification. The labeled standard behaves almost identically to the unlabeled drug during sample preparation and chromatographic separation, but it is distinguishable by its higher mass in the mass spectrometer. This co-elution and differential detection correct for any sample loss or variations in instrument response, a critical factor in pharmacokinetic and metabolic studies. medchemexpress.com

Furthermore, stable isotopes are non-radioactive, which eliminates the safety concerns and regulatory hurdles associated with radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). This makes them ideal for a wider range of research applications. medchemexpress.com

Impact of Deuterium Substitution on Pharmacokinetic and Metabolic Profiles in Research Paradigms

The strategic substitution of hydrogen with deuterium can have a profound impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a research context. medchemexpress.comnih.gov As predicted by the kinetic isotope effect, deuteration at a primary site of metabolism can slow down the metabolic process. wikipedia.org This can lead to several observable changes in pharmacokinetic parameters:

Prolonged Half-life: A slower clearance rate typically results in a longer elimination half-life, meaning the drug remains in the system for a longer period. rktech.hu

Increased Systemic Exposure: The combination of reduced clearance and a longer half-life can lead to an increase in the total systemic exposure of the drug, often measured as the area under the concentration-time curve (AUC). rktech.hu

Altered Metabolite Profile: Deuteration can also shift the metabolic pathway. If one metabolic route is slowed, the drug may be metabolized through alternative pathways, potentially leading to a different profile of metabolites. nih.gov

It is important to note that these effects are highly dependent on the specific drug and the position of deuterium substitution.

(E)-Fluvoxamine-d3 (maleate) in Focus

(E)-Fluvoxamine-d3 (maleate) is a deuterated form of fluvoxamine (B1237835) maleate (B1232345), a well-established SSRI. medchemexpress.comscbt.com The "d3" designation indicates that three hydrogen atoms in the methoxy (B1213986) group of the fluvoxamine molecule have been replaced with deuterium atoms. scbt.comsmolecule.com

| Property | Value | Source |

| Chemical Name | (E)-5-(Methoxy-d3)-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl)oxime Maleate | scbt.com |

| Molecular Formula | C₁₅H₁₈D₃F₃N₂O₂ • C₄H₄O₄ | scbt.com |

| CAS Number | 1185245-56-0 | scbt.com |

Table 1: Chemical Properties of (E)-Fluvoxamine-d3 (maleate)

The primary application of (E)-Fluvoxamine-d3 (maleate) in published research is as a stable-labeled internal standard for the quantification of fluvoxamine in biological matrices using mass spectrometry. medchemexpress.commedchemexpress.com

Research Findings and Applications

The metabolism of non-deuterated fluvoxamine is extensive and primarily occurs in the liver. pharmgkb.org The main metabolic pathway involves the oxidative demethylation of the methoxy group, a reaction catalyzed by the cytochrome P450 enzyme CYP2D6. pharmgkb.org A secondary pathway involves the removal of the primary amino group, mediated by CYP1A2. pharmgkb.org

Given that the deuterium substitution in (E)-Fluvoxamine-d3 (maleate) is at the methoxy group—a key site of metabolic activity for the parent drug—it is anticipated that this deuteration would significantly impact its metabolic fate. smolecule.com Following the principles of the kinetic isotope effect, the stronger C-D bonds in the methoxy-d3 group would be more resistant to cleavage by CYP2D6 compared to the C-H bonds in non-deuterated fluvoxamine.

This expected reduction in the rate of oxidative demethylation would likely lead to:

A potential shift towards other metabolic pathways, such as those mediated by CYP1A2.

An altered pharmacokinetic profile in research models, characterized by a longer half-life and increased systemic exposure.

While these outcomes are the theoretical basis for its use in research, specific in-vivo comparative pharmacokinetic data between fluvoxamine and (E)-Fluvoxamine-d3 (maleate) is not widely available in published literature. Its primary documented role remains as a critical tool for analytical chemists and pharmacokineticists to accurately measure levels of fluvoxamine in research studies. medchemexpress.commedchemexpress.com

| Parameter | Non-Deuterated Fluvoxamine (Expected) | (E)-Fluvoxamine-d3 (maleate) (Anticipated in Research) | Rationale |

| Primary Metabolic Enzyme | CYP2D6 | CYP2D6 (slower rate) | Kinetic Isotope Effect |

| Metabolic Pathway | Oxidative Demethylation | Reduced Oxidative Demethylation | Stronger C-D bond |

| Half-life | Shorter | Longer | Slower metabolism |

| Clearance | Faster | Slower | Slower metabolism |

Table 2: Anticipated Comparative Research Pharmacokinetics

Synthesis and Isotopic Derivatization of E Fluvoxamine D3 Maleate

Chemical Synthetic Routes for Deuterium (B1214612) Incorporation

The introduction of deuterium into the fluvoxamine (B1237835) structure at the 5-methoxy position requires a synthetic strategy that allows for the specific formation of a trideuteromethoxy (-OCD₃) group. This is typically achieved by modifying the standard synthesis of fluvoxamine to include a deuterated reagent at the appropriate step. The general synthesis of fluvoxamine involves the formation of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, followed by oximation and subsequent alkylation of the oxime with an aminoethyl group. google.comepo.org

To incorporate the deuterium label, the synthesis is adapted to start from a precursor that has a hydroxyl group at the 5-position, which can then be alkylated using a trideuteromethylating agent.

The key step in the synthesis of (E)-Fluvoxamine-d3 is the O-alkylation of a phenolic or alcoholic precursor with a deuterated methyl source. A common and effective method is a variation of the Williamson ether synthesis. This involves:

Preparation of a Desmethyl Precursor : A key intermediate, 5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime (or a protected version), is synthesized. This precursor contains a free hydroxyl group at the 5-position. A similar precursor, 5-Hydroxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-[2- (tert-butoxycarbonylamino)ethyl]oxime, has been prepared for radiosynthesis, indicating the feasibility of this approach. nih.gov

O-methylation with a Deuterated Reagent : The hydroxyl group of the desmethyl precursor is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide or phenoxide. This nucleophile is then reacted with a trideuteromethylating agent.

Common trideuteromethylating agents include:

Iodomethane-d3 (B117434) (CD₃I)

Dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄)

Methyl-d3 triflate (CD₃OTf)

The reaction introduces the trideuteromethoxy group, yielding the deuterated fluvoxamine precursor.

The synthesis can be envisioned through the following general scheme, which is an adaptation of known fluvoxamine syntheses. google.comepo.org

Plausible Synthetic Scheme:

Grignard Reaction : Reaction of 4-(trifluoromethyl)benzonitrile (B42179) with the Grignard reagent derived from 1-bromo-4-chlorobutane (B103958) to form a chloroketone intermediate.

Hydroxylation : Conversion of the terminal chloro group to a hydroxyl group to yield 5-hydroxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one.

Oximation : Reaction of the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium carbonate) to form 5-hydroxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime. epo.org

Deuteromethylation : Alkylation of the 5-hydroxy group using a deuterated methylating agent like iodomethane-d3 (CD₃I) in the presence of a base.

Etherification : Alkylation of the resulting 5-(methoxy-d3)-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime with a protected 2-aminoethyl halide (e.g., 2-chloroethylamine (B1212225) hydrochloride), followed by deprotection. google.com

Maleate (B1232345) Salt Formation : Reaction of the free base of (E)-Fluvoxamine-d3 with maleic acid to precipitate the final maleate salt.

The table below lists key compounds involved in this synthetic pathway.

| Compound Name | Role in Synthesis | Molecular Formula (Non-deuterated) |

| 4-(Trifluoromethyl)benzonitrile | Starting Material | C₈H₄F₃N |

| 1-Bromo-4-hydroxybutane | Precursor for Grignard Reagent | C₄H₉BrO |

| 5-Hydroxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one | Key Intermediate | C₁₂H₁₃F₃O₂ |

| Hydroxylamine Hydrochloride | Oximation Reagent | H₄ClNO |

| Iodomethane-d3 (CD₃I) | Deuterating Agent | CD₃I |

| 2-Chloroethylamine Hydrochloride | Aminoethylating Agent | C₂H₇Cl₂N |

| Maleic Acid | Salt Formation Reagent | C₄H₄O₄ |

| (E)-5-Hydroxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime | Desmethyl Precursor | C₁₂H₁₄F₃NO₂ |

| (E)-5-(Methoxy-d3)-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl)oxime | Final Product (Free Base) | C₁₅H₁₈D₃F₃N₂O₂ |

Stereoselective Synthesis of the (E)-Isomer

Fluvoxamine possesses a C=N double bond in its oxime ether structure, which gives rise to two geometric isomers: (E) and (Z). nih.gov The clinically and pharmacologically active form of fluvoxamine is the (E)-isomer. nih.gov Therefore, controlling the stereochemistry during synthesis is crucial.

The E/Z configuration is typically determined during the oximation step, which forms the syn- and anti-isomers of the oxime intermediate. The subsequent alkylation preserves this geometry. Patent literature describes methods to control this process to favor the desired isomer. For instance, one process for preparing fluvoxamine maleate specifies that the oxime formation can achieve a ratio of 95% syn isomer (which leads to the E-isomer of fluvoxamine) and 5% anti isomer by carefully controlling the reaction temperature at 45-50°C. epo.org The (E)-isomer is generally the more thermodynamically stable product, which aids in its preferential formation. Any unwanted (Z)-isomer can be removed during purification steps. nih.gov

Purification Strategies for Deuterated Analogues

The purification of (E)-Fluvoxamine-d3 (maleate) follows standard protocols used for the non-deuterated compound, as isotopic labeling does not significantly alter its physical properties like polarity or solubility. sigmaaldrich.com The primary goals of purification are to remove unreacted starting materials, reagents, synthetic by-products, and the undesired (Z)-isomer.

Common purification techniques include:

Recrystallization : This is a highly effective method for purifying the final maleate salt. Solvents such as water, ethanol, or acetonitrile (B52724) have been used for the recrystallization of fluvoxamine maleate, yielding a product with high chemical purity. google.comepo.org

Acid-Base Extraction : During the workup, extraction procedures are used to separate the basic fluvoxamine free base from neutral or acidic impurities before the final salt formation.

Column Chromatography : Silica gel chromatography can be employed to purify synthetic intermediates, separating compounds based on polarity. This is particularly useful for removing closely related impurities that may be difficult to separate by recrystallization alone. google.com

Isotopic Enrichment and Purity Assessment Techniques

For any isotopically labeled compound, it is essential to determine both its chemical purity and its isotopic enrichment. Isotopic enrichment refers to the percentage of the compound that contains the desired number of deuterium atoms.

Standard analytical methods are employed for this characterization:

| Technique | Purpose | Information Obtained |

| Mass Spectrometry (MS) | Isotopic Enrichment & Purity | Provides the molecular weight of the compound, confirming the incorporation of three deuterium atoms (a +3 mass unit shift from the non-labeled compound). It also allows for the quantification of isotopic distribution (percentage of d0, d1, d2, d3 species). sigmaaldrich.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Label Position | ¹H NMR confirms the overall chemical structure and can indicate the degree of deuteration by the disappearance of the methoxy (B1213986) proton signal (~3.8 ppm). ²H NMR (Deuterium NMR) can directly detect the deuterium signal, confirming its presence at the intended methoxy position. |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | Separates the target compound from any impurities. The purity is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. sigmaaldrich.com |

These techniques collectively ensure that the final (E)-Fluvoxamine-d3 (maleate) product meets the required specifications for its intended use as an analytical standard or tracer.

Advanced Analytical Methodologies Utilizing E Fluvoxamine D3 Maleate

Role as a Stable Isotope Internal Standard in Mass Spectrometry

In quantitative mass spectrometry, an ideal internal standard (IS) should behave as similarly as possible to the analyte of interest during sample preparation, chromatography, and ionization. medipharmsai.com Stable isotope-labeled (SIL) compounds, such as (E)-Fluvoxamine-d3 (maleate), are considered the gold standard for this purpose. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it can effectively compensate for variations in extraction recovery, chromatographic retention time, and matrix-induced ionization effects. medipharmsai.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying drugs in biological matrices. nih.gov The use of a SIL-IS like (E)-Fluvoxamine-d3 (maleate) is crucial for achieving accurate and precise results in these complex samples. medchemexpress.com In a typical LC-MS/MS method for fluvoxamine (B1237835) quantification in human plasma, a deuterated standard (such as Fluvoxamine-d4) is added to the samples before processing. ijbpas.com The analyte and the IS are co-extracted, often using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), and then separated chromatographically. ijbpas.com

Because the SIL-IS co-elutes with the native analyte, it experiences the same degree of ion suppression or enhancement, ensuring that the ratio of the analyte peak area to the IS peak area remains constant, leading to reliable quantification. eijppr.com A sensitive and selective LC-MS/MS method for fluvoxamine in human plasma has been developed and validated over a concentration range of 2.6260 to 294.0960 ng/mL using a deuterated internal standard. ijbpas.com

Below is a table summarizing typical parameters for an LC-MS/MS method for fluvoxamine analysis.

| Parameter | Typical Value/Condition |

| Chromatography | |

| Column | Hypurity C18 (50 mm x 4.6 mm, 5µm) ijbpas.com |

| Mobile Phase | Acetonitrile (B52724)/Methanol and an aqueous buffer (e.g., ammonium acetate) ijbpas.comresearchgate.net |

| Flow Rate | 0.600 mL/min ijbpas.com |

| Injection Volume | 10 µL ijbpas.com |

| Column Temperature | 40°C ijbpas.com |

| Retention Time | ~1.25 minutes for both analyte and IS ijbpas.com |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |

| Detection | Selected Reaction Monitoring (SRM) |

| Precursor Ion (Fluvoxamine) | m/z 319.16 nih.gov |

| Precursor Ion (Fluvoxamine-d3) | m/z 322.18 (predicted) |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more common for analyzing compounds like fluvoxamine, Gas Chromatography-Mass Spectrometry (GC-MS) methods have also been developed. mdpi.comresearchgate.net In GC-MS analysis, (E)-Fluvoxamine-d3 (maleate) serves the same essential function as an internal standard, correcting for variability during sample preparation and analysis. mdpi.com Sample preparation for GC-MS often involves solid-phase extraction to clean up the sample. mdpi.com The separation is typically achieved on a capillary column, such as an HP-5MS. mdpi.com The use of a deuterated standard is critical for ensuring the accuracy and precision of the quantification, especially in complex matrices like whole blood. mdpi.com

Optimization of Ionization and Fragmentation Parameters

The sensitivity and specificity of an MS/MS method depend on the careful optimization of ionization and fragmentation parameters. For fluvoxamine and its deuterated analogue, Electrospray Ionization (ESI) in positive ion mode is commonly used, as it efficiently produces protonated molecular ions ([M+H]+). nih.govmdpi.com These ions are selected as the precursor ions in the first quadrupole of the mass spectrometer.

The next step involves optimizing the collision energy in the collision cell to induce fragmentation of the precursor ion into stable, specific product ions. mdpi.com The process, known as Collision-Induced Dissociation (CID), is monitored to identify the product ions that give the most intense and reproducible signal. nih.gov For fluvoxamine ([M+H]+ at m/z 319.2), characteristic product ions are selected for monitoring. For (E)-Fluvoxamine-d3 (maleate), the precursor ion would have an m/z of 322.2, and its fragmentation pattern would be carefully studied to select a unique product ion for monitoring. The specific precursor-to-product ion transitions for both the analyte and the IS form the basis of the highly selective Selected Reaction Monitoring (SRM) method.

| Compound | Precursor Ion (m/z) | Key Product Ions (m/z) |

| (E)-Fluvoxamine | 319.2 | Based on fragmentation of the molecule structure. |

| (E)-Fluvoxamine-d3 | 322.2 | Shifted based on the location of the deuterium (B1214612) labels. |

Bioanalytical Method Development and Validation with (E)-Fluvoxamine-d3 (maleate)

The development and validation of bioanalytical methods are governed by strict regulatory guidelines that require demonstration of specificity, accuracy, precision, and linearity. eijppr.com The use of (E)-Fluvoxamine-d3 (maleate) as an internal standard is a cornerstone of developing robust and reliable methods that can meet these requirements.

Matrix Effects and Compensation Strategies in Bioanalysis

A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," which is the alteration of ionization efficiency by co-eluting components from the biological sample (e.g., plasma, urine). nih.goveijppr.com These effects, which can cause either ion suppression or enhancement, are a major source of imprecision and inaccuracy if not properly addressed. medipharmsai.comnih.gov

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard. medipharmsai.comnih.gov Since (E)-Fluvoxamine-d3 (maleate) is chemically identical to the unlabeled analyte, it has the same chromatographic retention time and is affected by co-eluting matrix components in the exact same way. nih.gov Therefore, even if the absolute signal for both the analyte and the IS decreases due to ion suppression, the ratio of their signals remains consistent, allowing for accurate quantification. nih.gov The extent of the matrix effect can be quantitatively assessed during method validation by calculating a Matrix Factor (MF). nih.gov

| Calculation of Matrix Factor (MF) |

| MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution) nih.gov |

| An MF value of 1 indicates no matrix effect. |

| An MF value < 1 indicates ion suppression. |

| An MF value > 1 indicates ion enhancement. |

Other strategies to mitigate matrix effects include improving sample preparation methods (e.g., using SPE instead of protein precipitation) or optimizing chromatographic conditions to separate the analyte from interfering matrix components. medipharmsai.comeijppr.com

Assessment of Analytical Accuracy, Precision, and Linearity

The performance of a bioanalytical method is defined by its accuracy, precision, and linearity. theacademic.in The use of (E)-Fluvoxamine-d3 (maleate) is instrumental in achieving the high standards required for these metrics.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing samples with known concentrations, and the linearity is typically evaluated by the correlation coefficient (r²), which should be close to 1. allsubjectjournal.com For fluvoxamine, methods have demonstrated linearity over ranges such as 2.6260 to 294.0960 ng/mL. ijbpas.com

Accuracy refers to the closeness of the measured concentration to the true value. It is assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of the measured value relative to the nominal value.

Precision measures the degree of scatter or agreement between a series of measurements. It is usually expressed as the coefficient of variation (%CV) and is assessed at both intra-day and inter-day levels.

The following table presents representative validation data from a study quantifying fluvoxamine in human plasma using a deuterated internal standard. ijbpas.com

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ (Lower Limit of Quantification) | 2.626 | 5.10 | 104.11 | 2.92 | 100.89 |

| LQC (Low Quality Control) | 7.657 | 2.98 | 102.04 | 2.14 | 101.98 |

| MQC (Medium Quality Control) | 142.126 | 1.83 | 101.12 | 1.58 | 102.13 |

| HQC (High Quality Control) | 229.400 | 1.58 | 101.40 | 1.35 | 101.21 |

This data demonstrates that by using a stable isotope-labeled internal standard, the method achieves excellent accuracy and precision, meeting the stringent requirements for bioanalytical method validation.

Evaluation of Bioanalytical Selectivity and Sensitivity

In bioanalytical method development, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), selectivity and sensitivity are paramount for accurate quantification of analytes in complex biological matrices. Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components, while sensitivity relates to the lowest concentration that can be reliably measured. The use of a deuterated internal standard like (E)-Fluvoxamine-d3 (maleate) is a cornerstone in achieving high selectivity and sensitivity.

One of the primary challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., plasma, urine) either suppress or enhance the ionization of the target analyte, leading to inaccurate results. kcasbio.com Because (E)-Fluvoxamine-d3 (maleate) is chemically identical to the unlabeled analyte, it co-elutes and experiences the same matrix effects. kcasbio.com By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, ensuring the method's accuracy. kcasbio.com

Research validating LC-MS/MS methods for fluvoxamine quantification using a deuterated internal standard (Fluvoxamine-d4) in human plasma demonstrates the achievement of high sensitivity and selectivity. ijbpas.com Such methods are validated over a specific concentration range, establishing linearity and defining the lower limit of quantification (LLOQ), which represents the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. ijbpas.com

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Fluvoxamine Using a Deuterated Internal Standard

| Parameter | Result |

|---|---|

| Linearity Range | 2.626 - 294.096 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 2.626 ng/mL |

| Mean Analyte Recovery | 62.74% |

| Mean Internal Standard Recovery | 84.55% |

| Inter-assay Precision (%CV) | < 15% |

| Inter-assay Accuracy (%Bias) | Within ±15% |

Data derived from a study quantifying fluvoxamine in human plasma using Fluvoxamine-d4 as an internal standard. ijbpas.com

Stability Studies of Analytes in Biological Matrices for Research Applications

Ensuring the stability of an analyte in a biological matrix throughout the entire process—from sample collection and storage to final analysis—is critical for reliable quantification. Stability studies are a mandatory component of bioanalytical method validation. These studies assess the analyte's integrity under various conditions that samples may encounter. (E)-Fluvoxamine-d3 (maleate), as the internal standard, is also evaluated to ensure it remains stable and behaves similarly to the analyte.

Key stability assessments include:

Freeze-Thaw Stability: Evaluates the impact of repeated freezing and thawing cycles on the analyte concentration.

Short-Term (Bench-Top) Stability: Determines the stability of the analyte in the matrix at room temperature for a period equivalent to the sample preparation time.

Long-Term Stability: Assesses analyte stability in the matrix when stored at a specified temperature (e.g., -20°C or -70°C) for an extended duration. researchgate.net

Post-Preparative Stability: Evaluates the stability of the processed sample extract, for instance, in the autosampler before injection.

Forced degradation studies on fluvoxamine have shown its susceptibility to degradation under acidic, basic, and oxidative conditions, as well as upon exposure to UV radiation. nih.govjopir.in It is relatively more stable when exposed to heat or visible light. nih.gov Understanding these degradation pathways is crucial. A stable isotope-labeled internal standard like (E)-Fluvoxamine-d3 (maleate) is essential because if any degradation of the analyte occurs during sample handling or storage, the SIL-IS is expected to degrade at the same rate, thus providing a corrected and accurate final concentration.

Utilization in Quality Control (QC) and Analytical Method Validation (AMV) for Related Substances

In the pharmaceutical industry, quality control (QC) and analytical method validation (AMV) ensure that a drug product is pure, potent, and safe. This includes the identification and quantification of related substances, which can be impurities from the manufacturing process or degradation products. researchgate.net Stable isotope-labeled standards like (E)-Fluvoxamine-d3 (maleate) are vital for the validation of these highly sensitive methods. clearsynth.com

AMV for related substances involves demonstrating specificity, linearity, accuracy, precision, and the limit of detection (LOD) and limit of quantification (LOQ) for each known impurity. theacademic.in During routine QC testing, the internal standard compensates for variations in sample preparation and instrument response, ensuring the accuracy of the results. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (E)-Fluvoxamine-d3 (maleate) |

| Fluvoxamine |

| Fluvoxamine-d4 |

| Clotiapine |

| 7-aminoclonazepam |

| Propranolol |

| Gabapentin |

| Haloperidol |

| Fluvoxamine acid |

| Desmethyl fluvoxamine |

| Nordiazepam |

| Venlafaxine |

| Cocaine |

Pharmacokinetic Research Methodologies Employing E Fluvoxamine D3 Maleate

Tracer Applications in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Stable isotope-labeled compounds like (E)-Fluvoxamine-d3 (maleate) are invaluable as tracers in ADME studies. medchemexpress.com These studies are essential to characterize the journey of a drug and its metabolites through the body. When (E)-Fluvoxamine-d3 (maleate) is co-administered with unlabeled fluvoxamine (B1237835), researchers can precisely track the parent compound and its deuterated metabolites.

Fluvoxamine is well-absorbed after oral administration, although it undergoes significant first-pass metabolism in the liver, resulting in an oral bioavailability of approximately 53%. nih.govdrugbank.com It is extensively metabolized, primarily through oxidative demethylation and oxidation, with at least nine metabolites identified. nih.gov The major metabolic pathway is catalyzed by cytochrome P450 2D6 (CYP2D6), with a smaller contribution from CYP1A2. clinpgx.orgnih.gov The resulting metabolites are pharmacologically inactive and are predominantly excreted in the urine. nih.gov

The use of a deuterated tracer like (E)-Fluvoxamine-d3 (maleate) in preclinical models would allow for a more detailed and quantitative understanding of these processes. By analyzing samples of blood, urine, feces, and various tissues at different time points using mass spectrometry, researchers can differentiate the tracer from the non-labeled drug and their respective metabolites. This allows for the precise determination of absorption rates, the extent of distribution into different tissues, the rates of formation of various metabolites, and the routes and rates of excretion. While the principles of using stable isotope tracers in ADME studies are well-established, specific published research detailing the use of (E)-Fluvoxamine-d3 (maleate) for this purpose is not widely available.

Bioanalytical Strategies for Quantifying (E)-Fluvoxamine and Metabolites in Preclinical Models

Accurate quantification of drugs and their metabolites in biological matrices is a cornerstone of pharmacokinetic research. (E)-Fluvoxamine-d3 (maleate) is primarily used as an internal standard in bioanalytical methods, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). cerilliant.com The addition of a known quantity of the deuterated standard to a biological sample allows for precise and accurate quantification of the unlabeled drug, as it compensates for any loss of analyte during sample preparation and for variations in instrument response.

A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of fluvoxamine in human plasma, utilizing a deuterated analog (Fluvoxamine-d4) as the internal standard. ijbpas.com This method demonstrates the utility of a deuterated form of fluvoxamine in a bioanalytical setting. The methodology involves liquid-liquid extraction of the analyte and the internal standard from plasma, followed by chromatographic separation and detection by mass spectrometry. ijbpas.com

Below are tables summarizing the key parameters of a representative UPLC-MS/MS method for the quantification of fluvoxamine, which would be analogous to a method employing (E)-Fluvoxamine-d3 (maleate).

Table 1: UPLC-MS/MS Method Parameters for Fluvoxamine Quantification

| Parameter | Value |

|---|---|

| Chromatographic Column | Hypurity C18 (50 mm x 4.6 mm, 5µm) |

| Mobile Phase | Acetone-M: Buffer-1 (75:25, v/v) |

| Flow Rate | 0.600 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

| Total Run Time | 3.0 minutes |

Data sourced from a study using Fluvoxamine-d4 as an internal standard. ijbpas.com

Table 2: Linearity and Recovery Data for Fluvoxamine Quantification

| Parameter | Value |

|---|---|

| Linearity Range | 2.6260 to 294.0960 ng/mL |

| Correlation Coefficient (r) | 0.999741 |

| Mean Recovery of Fluvoxamine | 62.74% |

| Mean Recovery of Internal Standard (Fluvoxamine-d4) | 84.55% |

Data sourced from a study using Fluvoxamine-d4 as an internal standard. ijbpas.com

This bioanalytical strategy provides the high sensitivity and specificity required for pharmacokinetic studies in preclinical models, enabling the accurate determination of drug concentrations in various biological samples.

Investigation of Isotopic Effects on Clearance Mechanisms in Research Settings

The substitution of hydrogen with deuterium (B1214612) can sometimes lead to a "kinetic isotope effect," where the bond between carbon and deuterium is stronger than the carbon-hydrogen bond. This can slow down the rate of metabolic reactions that involve the cleavage of this bond. nih.gov Consequently, deuterated compounds may exhibit a lower clearance and a longer half-life compared to their non-deuterated counterparts.

The primary clearance mechanism for fluvoxamine is hepatic metabolism, mainly by CYP2D6 and to a lesser extent by CYP1A2. clinpgx.orgnih.gov The metabolic process involves oxidative demethylation of the methoxy (B1213986) group. clinpgx.org Since (E)-Fluvoxamine-d3 (maleate) is deuterated at the methoxy group, there is a potential for an isotopic effect on its metabolism by these enzymes.

Research into the isotopic effects on clearance would typically involve in vitro studies using liver microsomes or recombinant CYP enzymes, as well as in vivo studies in animal models. By comparing the metabolic rates and pharmacokinetic profiles of fluvoxamine and (E)-Fluvoxamine-d3 (maleate), researchers could determine if the deuterium substitution significantly alters its clearance. Such studies are crucial for validating the use of the deuterated compound as an internal standard, as a significant isotope effect could potentially compromise the accuracy of the bioanalytical method. While the theoretical basis for such investigations is strong, specific research on the isotopic effects on the clearance of (E)-Fluvoxamine-d3 (maleate) is not extensively documented in publicly available literature.

Methodologies for Investigating Drug-Drug Interactions at the Bioanalytical Level

Fluvoxamine is a known inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and to a lesser extent, CYP2D6 and CYP3A4. nih.govnih.gov This inhibitory action can lead to clinically significant drug-drug interactions, where the metabolism of other drugs that are substrates for these enzymes is slowed, leading to increased plasma concentrations and potential toxicity.

(E)-Fluvoxamine-d3 (maleate) can be a valuable tool in the bioanalytical investigation of these interactions. In preclinical in vitro studies, for example, a "cocktail" of probe substrates for various CYP enzymes can be incubated with liver microsomes in the presence and absence of fluvoxamine. By using (E)-Fluvoxamine-d3 (maleate) as the internal standard for the quantification of fluvoxamine, researchers can accurately measure its concentration and correlate it with the degree of inhibition of the metabolism of the probe substrates.

Furthermore, in clinical drug-drug interaction studies, where the pharmacokinetics of a co-administered drug are assessed with and without fluvoxamine, (E)-Fluvoxamine-d3 (maleate) would be used as the internal standard to precisely measure fluvoxamine concentrations in patient samples. This ensures that the observed changes in the co-administered drug's pharmacokinetics are accurately correlated with the systemic exposure to fluvoxamine. The use of a stable isotope-labeled internal standard is critical for the robustness and reliability of the bioanalytical data that forms the basis of these interaction studies.

Metabolic Research and Pathway Elucidation Using E Fluvoxamine D3 Maleate

Isotopic Tracing for Identification of Metabolites

Isotopic tracing is a powerful technique used to track the fate of a drug molecule within a biological system. By replacing three hydrogen atoms with deuterium (B1214612) on the methoxy (B1213986) group, (E)-Fluvoxamine-d3 (maleate) provides a distinct mass signature that allows it to be differentiated from its non-labeled counterpart and endogenous molecules during analysis by mass spectrometry. This is crucial for the accurate identification and quantification of metabolites.

In the study of fluvoxamine (B1237835) metabolism, early research utilized radio-labeled compounds to trace the drug's path, identifying eleven metabolites in human urine, with nine of these being structurally documented. clinpgx.orgnih.gov The primary metabolite identified is fluvoxamine acid. clinpgx.orgnih.gov (E)-Fluvoxamine-d3 (maleate) serves as an ideal internal standard in modern liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods. frontiersin.orgresearchgate.net When added to a biological sample, it co-elutes with the non-labeled fluvoxamine and its metabolites but is distinguished by its higher mass. This allows for precise quantification, correcting for any sample loss during preparation and analysis, thereby ensuring the accurate identification of metabolic products.

In Vitro Metabolic Stability Assays Utilizing Deuterated Probes

In vitro metabolic stability assays are fundamental in early drug discovery to predict a drug's behavior in vivo. nuvisan.com These assays typically involve incubating a compound with liver fractions, such as microsomes or hepatocytes, which contain drug-metabolizing enzymes. bioivt.comspringernature.com The rate at which the parent compound disappears over time is measured to determine its metabolic stability, which is often expressed as half-life (t½) and intrinsic clearance (CLint). nuvisan.combioivt.com

In these assays, (E)-Fluvoxamine-d3 (maleate) is used as an internal standard for the analytical quantification of non-labeled fluvoxamine. The stability of the parent drug is assessed by monitoring its concentration decrease over a set period. The deuterated standard ensures that the quantification by LC-MS is highly accurate. Deuteration itself can sometimes alter the metabolic rate (a phenomenon known as the kinetic isotope effect), but in its role as an internal standard for quantifying the non-deuterated drug, it is invaluable. medchemexpress.com

| Parameter | Description | Typical Test System |

| Half-Life (t½) | The time required for the concentration of the parent drug to decrease by half. | Liver Microsomes, Hepatocytes |

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug, independent of blood flow. | Liver Microsomes, Hepatocytes |

| Parent Compound Depletion | The percentage of the initial drug that is metabolized over the incubation period. | Liver Microsomes, Hepatocytes |

This interactive table summarizes key parameters measured in metabolic stability assays.

Enzyme Kinetic Studies for Cytochrome P450 Isoforms (e.g., CYP2D6, CYP1A2, CYP2C19)

Fluvoxamine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. clinpgx.org Research has identified CYP2D6 and CYP1A2 as the main isoforms involved. frontiersin.org Fluvoxamine also demonstrates significant inhibitory effects on several CYP enzymes, making kinetic studies crucial. It is a potent inhibitor of CYP1A2 and a moderate inhibitor of CYP2C19. nih.govresearchgate.net

Enzyme kinetic studies using human liver microsomes or recombinant CYP enzymes help determine key parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). These studies have shown that CYP2D6 is the principal enzyme responsible for the major metabolic pathway of fluvoxamine. clinpgx.orgresearchgate.net Genetic polymorphisms in the CYP2D6 gene can lead to significant variations in metabolic rates among individuals, affecting drug clearance. frontiersin.org For instance, individuals who are CYP2D6 poor metabolizers (PMs) show significantly decreased clearance of fluvoxamine compared to extensive metabolizers (EMs). clinpgx.org In contrast, CYP1A2 catalyzes less critical metabolic pathways. researchgate.net

| CYP2D6 Variant | Vmax (pmol/min/pmol) | Km (μM) | Intrinsic Clearance (Vmax/Km) |

| CYP2D6.1 (Wild Type) | 1.85 ± 0.04 | 28.52 ± 2.03 | 0.065 ± 0.003 |

| CYP2D6.A5V | 2.11 ± 0.12 | 14.87 ± 2.92 | 0.142 ± 0.019 |

| CYP2D6.V104A | 3.33 ± 0.15 | 13.06 ± 1.76 | 0.255 ± 0.022 |

| CYP2D6.D337G | 3.20 ± 0.19 | 16.32 ± 2.80 | 0.196 ± 0.021 |

| CYP2D6.R440C | 3.49 ± 0.16 | 17.07 ± 2.07 | 0.204 ± 0.016 |

This interactive table presents kinetic parameters for the metabolism of fluvoxamine by wild-type CYP2D6 and several of its genetic variants, based on research findings. frontiersin.org

Elucidation of Oxidative Demethylation and Deamination Pathways

The biotransformation of fluvoxamine primarily follows two major metabolic routes: oxidative demethylation and oxidative deamination. nih.govfda.gov

Oxidative Demethylation: This is the main pathway for fluvoxamine degradation. nih.gov It is catalyzed almost exclusively by the CYP2D6 enzyme. clinpgx.org The process involves the oxidative removal of the methoxy group, which first generates a fluvoxaminoalcohol intermediate. clinpgx.orgresearchgate.net This intermediate is subsequently oxidized by alcohol dehydrogenase to form the major and pharmacologically inactive metabolite, fluvoxamine acid. clinpgx.org

Oxidative Deamination: A secondary metabolic route involves the removal of the primary amino group from the aminoethyl side chain. nih.govfda.gov This pathway is primarily catalyzed by CYP1A2 and accounts for approximately 20-40% of the urinary metabolites. clinpgx.org One of the metabolites formed through this deamination process is fluvoxethanol. fda.gov

Further biotransformation can occur on both side chains, leading to the formation of other metabolites, such as N-acetyl fluvoxamine acid. clinpgx.org None of the main metabolites have been shown to possess pharmacological activity. clinpgx.orgnih.gov

Quantitative Analysis of Metabolic Excretion Products in Research

Quantitative analysis of excretion products is vital for creating a complete picture of a drug's metabolic fate. For fluvoxamine, it is known that the drug is extensively metabolized, with very little of the parent compound being excreted unchanged. nih.gov Following administration, approximately 94% of the drug-related products are recovered in the urine within about three days. drugbank.com Less than 4% of the parent drug is found in the urine, indicating near-complete hepatic metabolism. clinpgx.org

Studies have identified that the nine metabolites of fluvoxamine constitute about 85% of the urinary excretion products. fda.govdrugbank.com The principal human metabolite, fluvoxamine acid, along with its N-acetylated analog, accounts for a significant portion—approximately 60%—of the products excreted in urine. fda.gov Another metabolite resulting from oxidative deamination, fluvoxethanol, makes up about 10% of the excreted products. fda.gov The use of (E)-Fluvoxamine-d3 (maleate) as an internal standard is critical for the precise quantification of these various metabolites in urine and plasma samples during clinical and non-clinical research.

| Metabolite | Percentage of Urinary Excretion | Metabolic Pathway |

| Fluvoxamine Acid | ~60% (with N-acetylated analog) | Oxidative Demethylation |

| N-acetyl Fluvoxamine Acid | ~60% (with Fluvoxamine Acid) | Oxidative Demethylation & Acetylation |

| Fluvoxethanol | ~10% | Oxidative Deamination |

| Other Metabolites | ~15% | Various |

| Unchanged Fluvoxamine | < 4% | - |

This interactive table summarizes the major metabolic excretion products of fluvoxamine found in urine. clinpgx.orgfda.gov

Mechanistic Research and Receptor Interaction Studies of E Fluvoxamine D3 Maleate

Exploration of Sigma Receptor (S1R) Agonism and Binding Affinities

Detailed Research Findings:

In vitro studies have established that fluvoxamine (B1237835) possesses a high affinity for S1R. psychiatrictimes.com Among various SSRIs, fluvoxamine demonstrates the highest affinity for this receptor, which is believed to be linked to some of its therapeutic effects. psychiatrictimes.comnih.gov The agonism of fluvoxamine at S1R has been shown to modulate intracellular calcium signaling and influence the activity of various neurotransmitter systems, including glutamatergic pathways. nih.gov This S1R agonism may underlie some of fluvoxamine's unique clinical properties. Research has indicated that the efficacy of certain SSRIs in specific conditions may correlate more closely with their S1R affinity than their affinity for the serotonin (B10506) transporter. psychiatrictimes.com Positron Emission Tomography (PET) studies using the selective S1R ligand [11C]SA4503 have confirmed that therapeutically relevant doses of fluvoxamine bind to and occupy S1R in the living human brain in a dose-dependent manner. nih.gov

Binding Affinity of Fluvoxamine for Sigma-1 Receptor

| Compound | Receptor | Binding Affinity (Ki) |

| Fluvoxamine | Sigma-1 (S1R) | 36 nM psychiatrictimes.comnih.gov |

| (E)-Fluvoxamine-d3 (maleate) | Sigma-1 (S1R) | Data not available |

Role of Stereochemistry and Isotopic Labeling in Receptor Selectivity Profiling

The stereochemistry of a drug molecule can significantly influence its interaction with biological targets. Fluvoxamine possesses an oxime ether with a C=N double bond, which can exist as two geometric isomers: (E) and (Z).

Detailed Research Findings:

The pharmacologically active form of fluvoxamine is the (E)-isomer. The (Z)-isomer has been shown to have significantly reduced activity at the serotonin transporter. The stereospecificity of the (E)-isomer is crucial for its high-affinity binding to its primary targets.

Isotopic labeling with deuterium (B1214612), as in (E)-Fluvoxamine-d3 (maleate), is a valuable tool in pharmacology. The primary utility of deuterium substitution is often in pharmacokinetic studies, where it can be used as a tracer to follow the metabolic fate of the drug. Deuteration can also lead to the "kinetic isotope effect," where the heavier deuterium atom slows down metabolic processes at the site of substitution. This can result in a longer half-life and altered metabolic profile of the drug. While this modification primarily affects pharmacokinetics, any significant alteration in the drug's conformation or electronic distribution due to deuterium substitution could theoretically influence receptor binding and selectivity. However, for a simple methoxy-d3 substitution, this effect on receptor affinity is generally considered to be minimal. No specific studies detailing the impact of deuterium labeling on the receptor selectivity profile of fluvoxamine have been identified.

Methodologies for Investigating Serotonin Transporter (SERT) Interaction

The primary mechanism of action of fluvoxamine is the selective inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin. Various in vitro and in vivo methodologies are employed to characterize this interaction.

Detailed Research Findings:

Radioligand Binding Assays: These in vitro assays are fundamental for determining the binding affinity of a compound for a specific receptor or transporter. For SERT, these assays typically use membranes prepared from cells expressing the human serotonin transporter and a radiolabeled ligand, such as [3H]citalopram or [3H]paroxetine. The ability of fluvoxamine to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. Fluvoxamine maleate (B1232345) has been shown to bind to the human 5-HT transporter with a Ki of 1.6 nmol/l. rndsystems.com

Synaptosomal Uptake Assays: This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin (e.g., [3H]5-HT) into isolated nerve terminals (synaptosomes). This provides a measure of the compound's potency as a reuptake inhibitor.

Ex Vivo Receptor Occupancy Studies: In these studies, animals are administered the drug, and after a specific time, brain tissue is collected. The amount of drug bound to the target (SERT) is then measured, often using radioligand binding techniques on the tissue homogenates. This methodology provides information on the relationship between drug dosage and target engagement in a living organism. nih.gov

Positron Emission Tomography (PET): PET imaging allows for the non-invasive in vivo visualization and quantification of receptor and transporter occupancy in the living brain. By using a radiolabeled tracer that binds to SERT, researchers can measure the displacement of this tracer by a drug like fluvoxamine, thereby determining the degree of SERT occupancy at different doses. nih.gov

(E)-Fluvoxamine-d3 (maleate) is frequently used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantitative analysis of fluvoxamine in biological samples due to its similar chemical and physical properties to the parent drug, but distinct mass.

Binding Affinity of Fluvoxamine for Serotonin Transporter

| Compound | Transporter | Binding Affinity (Ki) |

| Fluvoxamine maleate | Serotonin Transporter (SERT) | 1.6 nmol/l rndsystems.com |

| (E)-Fluvoxamine-d3 (maleate) | Serotonin Transporter (SERT) | Data not available |

Application in Molecular Pharmacology Research for Target Engagement

The concept of target engagement is central to drug development and molecular pharmacology, referring to the binding of a drug to its intended biological target in a relevant tissue. Demonstrating target engagement is a critical step in validating a drug's mechanism of action.

Detailed Research Findings:

Isotopically labeled compounds like (E)-Fluvoxamine-d3 (maleate) are invaluable tools for target engagement studies. Their primary application is in quantitative bioanalysis using mass spectrometry. In pharmacokinetic/pharmacodynamic (PK/PD) modeling, precise measurement of drug concentrations in plasma and target tissues is essential. By using the deuterated compound as an internal standard, researchers can accurately quantify the levels of the non-deuterated drug, which can then be correlated with measures of target occupancy and pharmacological effect.

Receptor occupancy studies, often employing techniques like PET, are a direct way to measure target engagement. mdedge.com These studies establish the relationship between the dose of a drug and the percentage of the target receptors or transporters that are occupied. For antidepressants that act as reuptake inhibitors, a threshold of 65% to 80% occupancy of the presynaptic transporters is generally considered necessary for therapeutic efficacy. mdedge.com While specific target engagement studies utilizing (E)-Fluvoxamine-d3 (maleate) as the therapeutic agent are not documented, its use as a labeled internal standard is crucial for the precise quantification that underpins such research.

In Vitro Cell-Based Experimentation Utilizing Isotope-Labeled Inhibitors

In vitro cell-based assays are essential for characterizing the cellular effects of a drug and elucidating its mechanism of action at a molecular level. These assays can measure a wide range of cellular processes, including cell viability, signaling pathway activation, and protein expression. sigmaaldrich.comepo-berlin.com

Detailed Research Findings:

While specific in vitro studies that have utilized (E)-Fluvoxamine-d3 (maleate) as the primary investigational agent are not described in the available literature, the use of fluvoxamine in cell-based assays has provided significant insights. For example, studies in neuroblastoma cells have shown that fluvoxamine can induce the expression of the sigma-1 receptor. nih.gov Other in vitro experiments have investigated its effects on cell proliferation and cytotoxicity. researchgate.net

The application of isotope-labeled inhibitors like (E)-Fluvoxamine-d3 (maleate) in such experiments would typically be for analytical purposes. For instance, in studies examining the metabolism of fluvoxamine within a specific cell line, the deuterated compound could be used to trace the formation of metabolites via mass spectrometry. This allows for a clear distinction between the parent drug and its metabolic products. Furthermore, in competitive binding assays performed with cell lysates or membrane fractions, the labeled compound could serve as a competitor to a radiolabeled or fluorescently tagged ligand to determine the binding affinity of other test compounds.

Reference Standard Development and Impurity Profiling in Research

Certification of (E)-Fluvoxamine-d3 (maleate) as a Reference Material

(E)-Fluvoxamine-d3 (maleate) is available as a Certified Reference Material (CRM) cerilliant.comcerilliant.com. This certification signifies that the material has been manufactured and characterized to high standards, making it suitable for use as a stable-labeled internal standard in analytical testing cerilliant.com. The primary application of this CRM is in the quantification of fluvoxamine (B1237835) levels in biological samples using mass spectrometry-based methods, such as in clinical toxicology, forensic analysis, or urine drug testing cerilliant.com.

The certification process ensures the material's identity, purity, and concentration are accurately determined and documented. A Certificate of Analysis (CoA) accompanies the CRM, providing detailed information about its characterization daicelpharmastandards.com.

Table 1: Chemical Properties of (E)-Fluvoxamine-d3 (maleate)

| Property | Value |

|---|---|

| CAS Number | 1185245-56-0 lgcstandards.comsimsonpharma.compharmaffiliates.comlgcstandards.comscbt.com |

| Molecular Formula | C15H18D3F3N2O2・C4H4O4 simsonpharma.comscbt.com |

| Molecular Weight | 437.43 g/mol simsonpharma.compharmaffiliates.comscbt.com |

| Synonym | (E)-5-(Methoxy-d3)-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl)oxime Maleate (B1232345) scbt.comcleanchemlab.com |

Standardization Protocols for Analytical Research Laboratories

In analytical research, deuterated internal standards are fundamental to achieving precision and accuracy clearsynth.com. Standardization protocols involving compounds like (E)-Fluvoxamine-d3 (maleate) are critical for robust and reliable analytical procedures clearsynth.com.

Key aspects of these protocols include:

Calibration: Deuterated standards serve as reference points to calibrate analytical instruments, which helps in minimizing measurement errors clearsynth.com.

Quantitative Analysis: By comparing the analytical response of the target analyte to that of the known concentration of the deuterated internal standard, researchers can accurately determine the concentration of the analyte in a sample clearsynth.com.

Compensation for Matrix Effects: In complex biological samples, other compounds can interfere with the analysis. Deuterated internal standards, which behave chemically and physically similarly to the analyte, help to correct for these matrix effects, ensuring more precise measurements clearsynth.com.

Method Validation: The use of deuterated standards is integral to the validation of analytical methods, confirming that the procedure is robust and reliable clearsynth.com.

Table 2: Key Standardization Protocols Using Deuterated Standards

| Protocol | Description |

|---|---|

| Instrument Calibration | A series of solutions containing a fixed amount of the deuterated standard and varying concentrations of the analyte are prepared to create a calibration curve. |

| Sample Preparation | A known amount of the deuterated internal standard is added to each unknown sample, calibrator, and quality control sample before any extraction or processing steps. |

| Data Analysis | The ratio of the peak area of the analyte to the peak area of the internal standard is calculated and used to determine the concentration of the analyte from the calibration curve. |

| System Suitability | The response of the deuterated standard is monitored throughout the analytical run to ensure the analytical system is performing consistently. |

Characterization and Use of Deuterated Impurities and Degradation Products

Impurity profiling is a critical aspect of pharmaceutical development to ensure the safety and efficacy of a drug product. Impurities in pharmaceuticals can originate from the manufacturing process (process impurities) or from the degradation of the drug substance over time (degradation products) chemicea.com.

The characterization of these impurities is typically performed using a combination of analytical techniques:

High-Performance Liquid Chromatography (HPLC): Used to separate the impurities from the active pharmaceutical ingredient (API) daicelpharmastandards.comsynthinkchemicals.com.

Mass Spectrometry (MS): Provides information about the molecular weight of the impurities, aiding in their identification daicelpharmastandards.comsynthinkchemicals.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the detailed chemical structure of the impurities daicelpharmastandards.com.

Deuterated versions of known impurities and degradation products are invaluable tools in analytical research synergyanalyticallabs.compharmaffiliates.com. They can be used as internal standards for the accurate quantification of their non-deuterated counterparts in the drug substance or product. This is particularly important for controlling impurities that may have toxicological concerns.

Forced degradation studies are conducted to intentionally degrade the drug substance under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation) to identify potential degradation products youtube.com. Deuterated standards of these identified degradation products can then be synthesized and used for their monitoring in stability studies.

Table 3: Potential Fluvoxamine Impurities and Their Classification

| Impurity Name | CAS Number | Classification |

|---|---|---|

| Fluvoxamine EP Impurity A | 1217216-82-4 simsonpharma.com | Process Impurity |

| Fluvoxamine Impurity 5 | N/A | Process Impurity |

| Fluvoxamine Maleic Acid Monoamide Impurity | N/A | Degradation Product |

| Fluvoxamine Maleate - Impurity C | 259526-43-7 pharmaffiliates.com | Process Impurity |

| Fluvoxamine Maleate - Impurity D | 61718-80-7 pharmaffiliates.com | Process Impurity |

| Fluvoxamine acid | N/A | Metabolite/Degradation Product |

| Fluvoxethanol | N/A | Process Impurity |

Traceability of Research Materials to Pharmacopeial Standards

Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty nist.govscielo.br. This concept is fundamental to ensuring that analytical results are accurate, comparable across different laboratories and over time, and defensible nist.govscielo.br.

For pharmaceutical analysis, this traceability is typically established to primary reference standards from official pharmacopeias, such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) edqm.eu.

The traceability chain for a working standard like (E)-Fluvoxamine-d3 (maleate) can be visualized as follows:

Table 4: Traceability Chain for a Certified Reference Material

| Level | Standard Type | Description |

|---|---|---|

| Primary | Pharmacopeial Reference Standard (e.g., USP Fluvoxamine Maleate RS) | A substance shown through extensive analytical tests to be authentic material of high purity. It is often obtained from an officially recognized source edqm.eu. |

| Secondary | Certified Reference Material (CRM) | A standard whose property values are assigned by comparison with a primary standard. The certification process for (E)-Fluvoxamine-d3 (maleate) would involve calibration against a primary Fluvoxamine Maleate standard. |

| Working | In-house Calibrators and Controls | Solutions prepared from the CRM that are used for the routine calibration and quality control of analytical methods in a laboratory. |

By using a CRM such as (E)-Fluvoxamine-d3 (maleate), a research laboratory can demonstrate that its measurements are traceable to the internationally recognized pharmacopeial standards, thereby ensuring the quality and integrity of their analytical data nist.govedqm.eu.

Emerging Research Avenues and Future Methodological Advancements

Integration of Isotope Dilution Mass Spectrometry (IDMS) in Novel Bioanalytical Platforms

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary reference method for its high accuracy and precision in quantitative analysis. nih.govresearchgate.net The integration of IDMS with novel bioanalytical platforms is a significant area of development, where (E)-Fluvoxamine-d3 (maleate) plays a critical role. IDMS operates by adding a known amount of an isotopically labeled compound, such as (E)-Fluvoxamine-d3, to a sample. This "isotope spike" serves as an internal standard that co-elutes with the unlabeled analyte (Fluvoxamine). By measuring the ratio of the mass spectrometric signals of the labeled and unlabeled compounds, highly accurate quantification can be achieved, effectively correcting for sample loss during preparation and variations in instrument response. mdpi.com

This technique is increasingly being employed in routine laboratories due to its superior analytical performance and ease of accreditation. nih.gov The development of online IDMS, where the isotope tracer is added continuously after chromatographic separation, further expands its applicability, allowing for the quantification of multiple analytes without the need for specific standards for each one. nih.gov The use of (E)-Fluvoxamine-d3 in IDMS-based methods ensures traceability to the International System of Units (SI), providing a gold standard for the quantification of Fluvoxamine (B1237835) in complex biological matrices. mdpi.com

| Analytical Technique | Principle | Role of (E)-Fluvoxamine-d3 (maleate) | Key Advantages |

| LC-MS | Separates compounds based on physicochemical properties followed by mass-based detection and quantification. | Serves as an internal standard to normalize for variability in sample preparation and instrument response. | High sensitivity and selectivity for complex mixtures. |

| IDMS | A known amount of an isotopically labeled standard is added to the sample. Quantification is based on the measured isotope ratio. | Acts as the ideal internal standard, as its chemical and physical properties are nearly identical to the unlabeled analyte. | Considered a primary reference method; high precision, accuracy, and traceability to SI units. nih.govmdpi.com |

| Online IDMS | Continuous addition of the isotope tracer post-chromatographic separation. | Enables compound-independent calibration for multiple carbon-containing compounds. nih.gov | Expands the scope of IDMS for broader analytical applications. |

Applications in Proteomics and Metabolomics Research Using Stable Isotope Labeling

Stable isotope labeling is a cornerstone of modern proteomics and metabolomics, enabling the quantitative analysis of proteins and metabolites in complex biological systems. biosyn.comcreative-proteomics.com Deuterium-labeled compounds like (E)-Fluvoxamine-d3 (maleate) are instrumental in these "omics" fields for tracing metabolic pathways and quantifying changes in response to drug exposure.

In metabolomics, stable isotope-resolved metabolomics (SIRM) uses tracers to follow the metabolic fate of molecules, revealing the dynamic changes within metabolic networks. creative-proteomics.comnih.gov By introducing (E)-Fluvoxamine-d3, researchers can precisely track its biotransformation and its effect on endogenous metabolite profiles. This approach helps in identifying drug metabolites and understanding the broader impact of the drug on cellular metabolism. nih.govsymeres.com

In proteomics, stable isotope labeling techniques are used to quantify differences in protein expression between different states (e.g., treated vs. untreated cells). While Fluvoxamine-d3 itself is not directly incorporated into proteins, its use in conjunction with broader stable isotope labeling strategies, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), can help elucidate the drug's mechanism of action by revealing its impact on protein synthesis and turnover. biosyn.comscispace.com This allows for the identification of protein targets and pathways modulated by Fluvoxamine.

| Research Field | Application of Stable Isotope Labeling | Role of (E)-Fluvoxamine-d3 (maleate) | Research Insights |

| Metabolomics | Tracing the flow of labeled molecules through metabolic networks to study dynamic changes. creative-proteomics.com | Acts as a tracer to delineate the metabolic pathways of Fluvoxamine and its impact on the endogenous metabolome. nih.govsymeres.com | Identification of drug metabolites, understanding of drug-induced metabolic reprogramming. |

| Proteomics | Quantifying relative changes in protein abundance between different experimental conditions. | Used to precisely quantify the parent drug while proteomics techniques assess its downstream effects on protein expression and turnover. | Elucidation of drug mechanism of action, identification of protein interaction partners and affected cellular pathways. biosyn.comscispace.com |

Advancements in Automated Sample Preparation for Deuterated Compounds in High-Throughput Analysis

Sample preparation is often a labor-intensive and error-prone step in analytical workflows. fapesp.br The move towards automation in this area is critical for improving the throughput, precision, and accuracy of analyses involving deuterated compounds like (E)-Fluvoxamine-d3 (maleate). chromatographytoday.com Automated systems are particularly valuable in high-throughput environments, such as in clinical pharmacokinetics and drug metabolism studies, where large numbers of samples must be processed efficiently and consistently. chromatographytoday.com

Robotic systems and on-flow techniques are two primary approaches to automation. fapesp.br Robotic platforms can perform a range of operations, including liquid handling, extraction, and dilution, minimizing human error and ensuring reproducibility. chromatographytoday.comresearchgate.net On-flow techniques, such as column-switching, allow for the direct injection of raw samples (e.g., plasma) with online integration of extraction and separation steps. fapesp.br These automated advancements streamline the sample preparation process for LC-MS analysis of (E)-Fluvoxamine-d3 and its unlabeled counterpart, leading to faster data turnaround and more reliable results in large-scale studies.

| Automation Approach | Description | Impact on (E)-Fluvoxamine-d3 Analysis |

| Robotic Systems | Versatile platforms with mobile parts that perform chemical operations like pipetting, mixing, and extraction. fapesp.br | Increases sample throughput, enhances precision, and reduces analyst exposure to hazardous materials. |

| On-Flow Techniques | Strategies based on pumps and valves, such as column-switching, for online sample extraction and clean-up. fapesp.br | Enables direct injection of complex biological samples, minimizing manual preparation steps and reducing analysis time. |

| Decoupled Automation | Separates the sample preparation and LC-MS analysis steps, often involving parallel preparation and serial analysis. researchgate.net | Reduces overall experiment time and maximizes the duty cycle of the mass spectrometer. |

Computational and In Silico Approaches to Predict Isotopic Effects and Metabolic Fates

Computational and in silico methods are becoming indispensable tools in drug discovery and development for predicting how structural modifications, such as deuteration, will affect a drug's properties. nih.gov These approaches can model the kinetic isotope effect (KIE), where the heavier deuterium (B1214612) atom slows the rate of bond cleavage in metabolic reactions, and predict the metabolic fate of deuterated compounds like (E)-Fluvoxamine-d3. semanticscholar.orgresearchgate.net

Molecular docking simulations can predict how (E)-Fluvoxamine-d3 binds to metabolic enzymes, such as those in the Cytochrome P450 (CYP) family, and help identify which sites on the molecule are most susceptible to metabolism. nih.gov By comparing the binding and reactivity of the deuterated versus the non-deuterated compound, these models can predict whether deuteration will lead to a significant change in metabolic clearance. nih.gov This is crucial for "metabolic switching," where blocking one metabolic pathway via deuteration may shift metabolism to an alternative route. researchgate.net

Graph neural networks and other machine learning models are also being developed to predict the sites of metabolism for drug-like molecules with increasing accuracy. nih.gov Applying these in silico tools to (E)-Fluvoxamine-d3 can help rationalize experimental findings and guide the design of future deuterated drugs with improved pharmacokinetic profiles. nih.gov

| In Silico Method | Application | Relevance to (E)-Fluvoxamine-d3 (maleate) |

| Molecular Docking | Simulates the binding of a ligand (drug) to the active site of a protein (enzyme). | Predicts binding affinity to metabolic enzymes (e.g., CYP3A4, CYP2C19) and identifies potential sites of metabolism. nih.gov |

| Quantum Mechanics (QM) | Calculates the electronic structure and energy of molecules to model reaction mechanisms. | Used to calculate the strength of C-H vs. C-D bonds and predict the magnitude of the kinetic isotope effect. aip.org |

| Machine Learning / GNN | Uses algorithms trained on existing metabolism data to predict outcomes for new molecules. nih.gov | Predicts whether the compound will be a substrate for specific enzymes and identifies the most likely sites of metabolism. |

Q & A

Q. How is (E)-Fluvoxamine-d3 (maleate) synthesized, and what analytical methods confirm its structural integrity?

Answer :

- Synthesis : (E)-Fluvoxamine-d3 is synthesized via isotopic exchange or deuterium incorporation at specific positions (e.g., methoxy-d3 group). The maleate salt is formed by reacting the free base with maleic acid in a stoichiometric ratio .

- Characterization :

- NMR : Deuterium incorporation is confirmed by the absence of proton signals at deuterated positions (e.g., δ 3.3–3.7 ppm for methoxy-d3) .

- Mass Spectrometry : High-resolution MS detects the molecular ion [M+H]+ at m/z 411.2 (adjusted for deuterium) and confirms isotopic purity (>98% atom% D) .

- Chromatography : HPLC with UV detection (λ = 254 nm) using USP Fluvoxamine Maleate RS as a reference ensures retention time consistency .

Q. What are the solubility and stability considerations for (E)-Fluvoxamine-d3 (maleate) in experimental buffers?

Answer :

- Solubility : The compound is sparingly soluble in water (0.1–1 mg/mL at 25°C) but dissolves better in methanol or DMSO. Conduct solubility testing per USP guidelines: stir at 50 rpm for 30 minutes and quantify via UV-Vis (λ = 240 nm) .

- Stability : Store at -20°C in airtight containers to prevent degradation. Monitor for maleate dissociation or isomerization (E→Z) using chiral HPLC .

Q. How do researchers validate the purity of (E)-Fluvoxamine-d3 (maleate) batches?

Answer :

- Impurity Profiling : Use HPLC with a C18 column (USP Procedure 1 or 2). Key impurities include:

- Acceptance Criteria : Total impurities ≤1.8% (USP 40) .

Advanced Research Questions

Q. How can isotopic interference affect pharmacokinetic studies using (E)-Fluvoxamine-d3 (maleate) as an internal standard?

Answer :

- Deuterium Isotope Effects : Deuterium substitution may alter metabolic stability (e.g., reduced CYP450-mediated oxidation). Validate assays using LC-MS/MS with matrix-matched calibration curves to correct for retention time shifts .

- Cross-Contamination : Ensure chromatographic separation from non-deuterated analogs. Adjust mobile phase composition (e.g., acetonitrile:ammonium formate buffer) to resolve isotopic peaks .

Q. What methodologies resolve (E)/(Z)-isomer contamination in (E)-Fluvoxamine-d3 (maleate) samples?

Answer :

Q. How should researchers address discrepancies in impurity levels during stability studies?

Answer :

- Root-Cause Analysis :

- Mitigation : Implement orthogonal methods (e.g., LC-MS for low-level impurities) and revise synthesis protocols to minimize side reactions .

Q. What environmental safety protocols are required for (E)-Fluvoxamine-d3 (maleate) disposal due to its aquatic toxicity?

Answer :

- Waste Handling : Classify as H410 (chronic aquatic toxicity). Neutralize maleate with 1M NaOH, adsorb onto activated charcoal, and incinerate in a licensed facility .

- Spill Management : Use PPE (gloves, goggles) and contain spills with vermiculite. Avoid aqueous discharge to prevent bioaccumulation .

Q. How is (E)-Fluvoxamine-d3 (maleate) used in mechanistic studies of serotonin reuptake inhibition?

Answer :

- Radiolabeled Assays : Incorporate tritium ([³H]) at the aminoethyl group for binding studies. Measure SERT inhibition in synaptosomes via scintillation counting (IC₅₀ = 2–5 nM) .

- Kinetic Analysis : Use stopped-flow fluorescence to quantify serotonin uptake rates in HEK293 cells expressing hSERT .

Methodological Resources

- Chromatography : USP 40 guidelines for impurity testing .

- Deuterium Validation : ASTM E29-20 for isotopic purity .

- Environmental Safety : OSHA HCS and GHS protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.